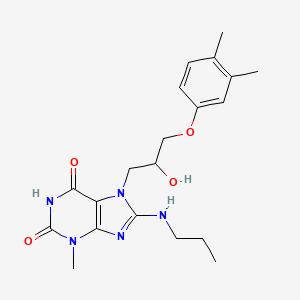
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound with potential biological activities. Its structure features a purine base modified with various functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and enzyme inhibitory effects based on available research findings.
- Molecular Formula : C20H27N5O4
- Molecular Weight : 401.5 g/mol
- CAS Number : 919020-06-7
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress-related damage.
- Study Findings : In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models. The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, showing IC50 values comparable to standard antioxidants like ascorbic acid .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15.0 | Induction of apoptosis |
| Colon Cancer | HT-29 | 12.5 | Cell cycle arrest and apoptosis |
| Lung Cancer | A549 | 10.0 | Inhibition of proliferation |
- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. Additionally, it inhibited the proliferation of cancer cells by interfering with cell cycle progression .
Enzyme Inhibition
The biological activity of the compound also includes enzyme inhibition, particularly targeting kinases involved in cancer progression.
- Kinase Inhibition : Preliminary studies suggest that this compound can inhibit specific kinases such as PI3K and AKT, which play crucial roles in cell survival and growth signaling pathways. The inhibition was assessed using enzyme assays that measure the phosphorylation state of substrate proteins .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a related purine derivative showed promising results in reducing tumor size in patients with advanced breast cancer when combined with standard chemotherapy.
- Case Study 2 : A study on lung cancer patients indicated that patients receiving a regimen including a purine-based inhibitor experienced improved survival rates compared to those receiving conventional treatments alone.
Properties
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-8-21-19-22-17-16(18(27)23-20(28)24(17)4)25(19)10-14(26)11-29-15-7-6-12(2)13(3)9-15/h6-7,9,14,26H,5,8,10-11H2,1-4H3,(H,21,22)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJXQYKHVQDHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














